

# Potentiometric determination of Monuron in herbicide formulations

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## Compound of Interest

Compound Name: Monuron

Cat. No.: B1676734

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An Application Note on the Potentiometric Determination of **Monuron** in Herbicide Formulations

## Introduction

**Monuron**, a phenylurea herbicide, is utilized for the control of a wide range of annual and perennial broadleaf weeds and grasses. Its application in agriculture and for non-crop weed control necessitates reliable and accurate analytical methods for its quantification in commercial formulations to ensure quality control and regulatory compliance. Potentiometric titration offers a robust, cost-effective, and precise method for the determination of **Monuron** content. This application note details a protocol for the potentiometric determination of **Monuron** in herbicide formulations, adapted from established analytical procedures.[1]

## Principle

The potentiometric determination of **Monuron** involves a multi-step process. Initially, **Monuron** is extracted from the herbicide formulation using an organic solvent. The extracted **Monuron** is then subjected to acid hydrolysis, which liberates dimethylamine. This volatile amine is subsequently distilled and collected in a boric acid solution. The amount of dimethylamine, which is stoichiometrically related to the **Monuron** content, is then quantified by potentiometric titration with a standard solution of hydrochloric acid. The endpoint of the titration is determined by monitoring the change in potential using a suitable electrode system.[1]

## Apparatus and Reagents

- Apparatus:
  - Potentiometric titrator with a pH electrode or a combined glass electrode
  - Magnetic stirrer
  - Heating mantle
  - Distillation apparatus
  - Standard laboratory glassware (beakers, flasks, burettes, pipettes)
- Reagents:
  - Chloroform ( $\text{CHCl}_3$ )
  - Hydrochloric acid (HCl), concentrated
  - Sulphuric acid ( $\text{H}_2\text{SO}_4$ ), 24 N
  - Boric acid ( $\text{H}_3\text{BO}_3$ ) solution, 2% (w/v)
  - Standard hydrochloric acid (HCl) solution, 0.1 N
  - Sodium hydroxide (NaOH) for pH adjustment if necessary
  - Distilled or deionized water

## Experimental Protocol

The following protocol is based on the established method for the potentiometric determination of **Monuron**.<sup>[1]</sup>

### 1. Sample Preparation and Extraction:

- Accurately weigh a sample of the herbicide formulation containing a known amount of **Monuron**.

- Disperse the sample in a solution of hydrochloric acid.
- Extract the **Monuron** from the acidic aqueous dispersion into chloroform.
- Separate the chloroform layer and evaporate it to dryness to obtain the **Monuron** residue.

## 2. Hydrolysis:

- To the residue from the extraction step, add a known volume of 24 N sulphuric acid.
- Heat the mixture to boiling to hydrolyze the **Monuron**, which will release dimethylamine.

## 3. Distillation:

- Connect the reaction flask to a distillation apparatus.
- Carefully distill the liberated dimethylamine from the reaction mixture.
- Collect the distillate in a receiving flask containing a 2% boric acid solution.

## 4. Potentiometric Titration:

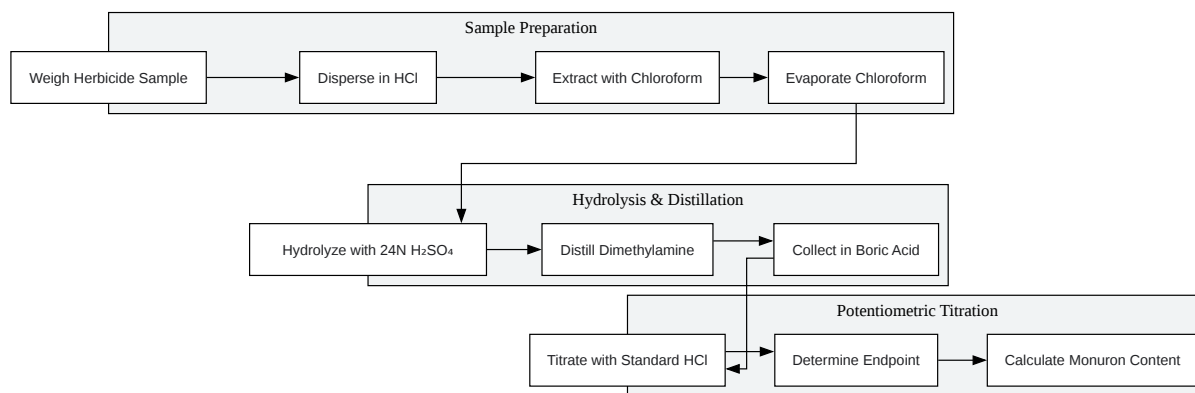
- Place the receiving flask containing the dimethylamine-boric acid solution on a magnetic stirrer and immerse the pH electrode.
- Titrate the solution with a standard 0.1 N solution of hydrochloric acid.
- Record the potential (mV) or pH as a function of the titrant volume added.
- The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

# Data Presentation

The described method has been successfully applied to the analysis of technical **Monuron** and aqueous suspension formulations, demonstrating good accuracy.

Sample Type	Reported Error
Technical Monuron	0.9%
Aqueous Suspension Formulations	0.9%

# Experimental Workflow



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Caption: Experimental workflow for the potentiometric determination of **Monuron**.

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## References

- 1. Potentiometric determination of monuron in herbicide formulations - Analyst (RSC Publishing) [pubs.rsc.org]
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